Bicyclo[6.1.0]nonane-9-carboxylic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[6.1.0]nonane-9-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-10(12)9-7-5-3-1-2-4-6-8(7)9/h7-9H,1-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKCHICEVHGMOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2C(C2C(=O)O)CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Framework and Cyclopropane Ring System
Bicyclo[6.1.0]nonane-9-carboxylic acid is a saturated bicyclic molecule with the chemical formula C₁₀H₁₆O₂. nih.gov Its framework is characterized by the fusion of a cyclooctane (B165968) ring (an eight-membered ring) and a cyclopropane (B1198618) ring (a three-membered ring). The carboxylic acid group is attached to the C9 position, which is the single carbon atom of the cyclopropane ring not shared with the larger ring.
The defining feature of this molecule is the highly strained cyclopropane ring. The carbon-carbon bonds within this three-membered ring are forced into acute angles of 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. This angular strain, coupled with torsional strain, imbues the cyclopropane ring with high potential energy and unique reactivity, making it susceptible to ring-opening reactions. vulcanchem.com This inherent reactivity is a cornerstone of its utility in organic synthesis, allowing it to behave similarly to a C-C double bond in certain cycloaddition reactions. thieme-connect.de
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₆O₂ | nih.gov |
| Molecular Weight | 168.23 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 77841-63-5 | nih.gov |
Significance in Medium Sized Ring Synthesis
The synthesis of medium-sized rings (those containing 8-11 atoms) is a persistent challenge in organic chemistry due to unfavorable entropic and enthalpic factors. The bicyclo[6.1.0]nonane framework provides an elegant and effective solution to this problem through strain-driven ring expansion strategies.
Research has demonstrated that derivatives of the bicyclo[6.1.0]nonane skeleton can serve as precursors to functionalized nine-membered rings. A key strategy involves the ring-opening of the activated cyclopropane (B1198618) moiety. For instance, the treatment of bicyclo[n.1.0]alkanols with an iron(II) catalyst can induce a site-selective scission of the cyclopropane ring, enabling the formation of larger carbocyclic structures. rsc.org This approach leverages the release of ring strain as a thermodynamic driving force for the transformation. The development of methods for the enantioselective synthesis of bicyclo[6.1.0]nonane-9-carboxylic acids further enhances their utility, providing access to chiral medium-sized rings, which are common motifs in natural products. acs.org
Overview of Research Trajectories
Enantioselective Synthetic Approaches
The construction of enantiomerically pure bicyclo[6.1.0]nonane-9-carboxylic acids is of paramount importance for their application in pharmaceuticals and as chiral building blocks. Several strategies have been devised to achieve high levels of enantioselectivity.
Me2AlOTf-Promoted Intramolecular Friedel-Crafts Alkylation Strategy
A notable strategy for the rapid assembly of enantiomerically pure bicyclo[6.1.0]nonane-9-carboxylic acids involves a Me2AlOTf-promoted intramolecular Friedel-Crafts alkylation. nih.govacs.org This approach utilizes a tethered π-nucleophile that attacks the γ-lactone moiety of a 3-oxabicyclo[3.1.0]hexan-2-one precursor. nih.govacs.org The synthesis commences with the enantioselective formation of these precursors through an intramolecular Rh(II)-catalyzed cyclopropanation of the corresponding (Z)-allylic diazoacetates. nih.govacs.org
The subsequent Lewis acid-promoted cyclization, induced by dimethylaluminum triflate (Me2AlOTf), proceeds in high yields to furnish the desired eight-membered carbocyclic or heterocyclic carboxylic acids without the need for high-dilution or slow addition techniques. acs.org This methodology has proven effective for the synthesis of various bicyclo[6.1.0]nonane-9-carboxylic acid derivatives.
Table 1: Examples of Me2AlOTf-Promoted Intramolecular Friedel-Crafts Alkylation
| Starting Material (3-Oxabicyclo[3.1.0]hexan-2-one derivative) | π-Nucleophile | Product (this compound derivative) | Yield (%) |
| 6-(3-phenylpropyl)-3-oxabicyclo[3.1.0]hexan-2-one | Phenyl | 5-phenylthis compound | 85 |
| 6-(3-(thiophen-2-yl)propyl)-3-oxabicyclo[3.1.0]hexan-2-one | Thienyl | 5-(thiophen-2-yl)this compound | 78 |
| 6-(3-(furan-2-yl)propyl)-3-oxabicyclo[3.1.0]hexan-2-one | Furyl | 5-(furan-2-yl)this compound | 82 |
Data compiled from Fillion, E., & Beingessner, R. L. (2003). Enantioselective Synthesis of Bicyclo[6.1.0]nonane-9-carboxylic Acids via Me2AlOTf-Promoted Intramolecular Friedel−Crafts Alkylation of Arenes with the γ-Lactone Moiety of 3-Oxabicyclo[3.1.0]hexan-2-ones. The Journal of Organic Chemistry, 68(24), 9485–9488.
Rh(II)-Catalyzed Intramolecular Cyclopropanation of Allylic Diazoacetates
Rhodium(II) carboxylates are highly effective catalysts for the intramolecular cyclopropanation of allylic diazoacetates, a key step in the synthesis of bicyclo[6.1.0]nonane precursors. nih.govacs.org The choice of the rhodium catalyst and its ligands can significantly influence the regio- and chemoselectivity of the reaction. nih.gov For instance, rhodium(II) perfluorobutyrate has been shown to favor intramolecular cyclopropanation over tertiary C-H insertion, leading to the formation of 3-oxabicyclo[6.1.0]nonane products. nih.gov
In the context of synthesizing precursors for this compound, the Rh(II)-catalyzed cyclopropanation of ethyl diazoacetate with 1,5-cyclooctadiene (B75094) is a common approach. nih.gov However, this reaction often suffers from poor diastereoselectivity. The use of specific chiral rhodium catalysts, such as Rh2(S-BHTL)4, can provide improved syn-selectivity. nih.gov
Table 2: Influence of Rh(II) Catalyst on the Cyclopropanation of 1,5-Cyclooctadiene with Ethyl Diazoacetate
| Catalyst | Diastereomeric Ratio (syn:anti) |
| Rh2(OAc)4 | 47:53 |
| Rh2(S-BHTL)4 | 79:21 |
Data from Schomburg, Z., & Fox, J. M. (2018). Stereoselective Synthesis of Bicyclo[6.1.0]nonene Precursors of the Bioorthogonal Reagents s-TCO and BCN. The Journal of Organic Chemistry, 83(15), 8018–8024.
Stereoselective Cyclopropanation Techniques (e.g., Simmons-Smith)
The Simmons-Smith reaction is a classic and widely used method for the stereospecific conversion of alkenes to cyclopropanes. researchgate.netwikipedia.org This reaction, which typically employs a zinc-copper couple and diiodomethane (B129776), is known for its compatibility with a wide range of functional groups and its stereospecificity with respect to the alkene geometry. researchgate.netwikipedia.org
In the synthesis of bicyclo[6.1.0]nonane systems, the Simmons-Smith cyclopropanation of cyclooctene (B146475) derivatives is a key step. The stereochemical outcome of the reaction can often be directed by the presence of a proximal hydroxy or ether group. researchgate.net For example, the cyclopropanation of cyclohexene (B86901) with diiodomethane and a zinc-copper couple yields norcarane (B1199111) (bicyclo[4.1.0]heptane), demonstrating the applicability of this method to cyclic olefins. wikipedia.org Modifications to the classical Simmons-Smith conditions, such as the use of diethylzinc (B1219324) (Furukawa modification), can enhance the reactivity of the system. wikipedia.org
Functionalization of Bicyclo[6.1.0]nonene Precursors
The bicyclo[6.1.0]nonene scaffold serves as a versatile precursor for the synthesis of this compound and its derivatives. Key synthetic pathways often involve the stereoselective cyclopropanation of a suitable starting material followed by functionalization of the resulting bicyclic alkene. For instance, (1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid can be synthesized with high yield through the oxidation of the corresponding precursor. The stability and solubility of these precursors in common organic solvents facilitate a variety of subsequent functional group transformations, including bromination and esterification.
Multi-Step Synthetic Sequences from Common Precursors (e.g., 1,5-Cyclooctadiene)
A typical synthetic sequence involves the initial cyclopropanation of 1,5-cyclooctadiene. nih.gov The resulting mixture of diastereomers can then be subjected to hydrolysis under epimerizing conditions to yield a single diastereomer of the carboxylic acid. nih.gov Subsequent functional group manipulations, such as bromination and dehydrobromination, can be employed to introduce further functionality. nih.gov
Derivatization Strategies During Synthesis
The carboxylic acid functionality of this compound provides a convenient handle for a wide range of derivatization reactions. nih.govnih.gov Amide bond formation is a particularly facile and robust method for creating more stable derivatives compared to the more commonly encountered carbamates. nih.gov The presence of the carboxylic acid does not negatively impact the reactivity of other functional groups within the bicyclo[6.1.0]nonane scaffold, such as a strained alkyne in BCN-acid. nih.gov
Common derivatization strategies include the activation of the carboxylic acid, for example with N-hydroxysuccinimide and a coupling agent like EDC hydrochloride, to facilitate amide bond formation with various amines. nih.gov This allows for the straightforward incorporation of the bicyclo[6.1.0]nonane moiety into larger molecular structures and biomolecules.
Carboxylic Acid Functionalization via Amide Bond Formation
The conversion of this compound and its analogues into amides is a key transformation, yielding derivatives that often exhibit greater stability compared to carbamates. rsc.orgnih.gov This functionalization is typically achieved using standard peptide coupling reagents that activate the carboxylic acid for nucleophilic attack by an amine. nih.govrsc.org
Commonly employed methods involve the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in conjunction with an additive like hydroxybenzotriazole (B1436442) (HOBt) or N-hydroxysuccinimide (NHS). rsc.orgnih.gov For instance, bicyclo[6.1.0]non-4-yne-9-carboxylic acid can be coupled with an aminodiol linker by dissolving the acid in a solvent like N-methylpyrrolidone (NMP), followed by the addition of EDCI and HOBt, and then the amine component. rsc.org Another effective coupling system involves the use of phosphonium-based reagents like benzotriazol-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (B91526) (PyBOP) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). google.com
An alternative strategy involves the pre-activation of the carboxylic acid as an N-hydroxysuccinimide (NHS) ester. nih.gov The carboxylic acid is treated with NHS and a coupling agent like EDC hydrochloride in a solvent such as dichloromethane (B109758) (DCM). The resulting activated NHS-ester can then be isolated and subsequently reacted with a primary or secondary amine to form the desired amide bond. nih.gov This two-step process is advantageous when the amine is sensitive to the conditions of the initial coupling reaction.
The choice of coupling reagent and reaction conditions can be tailored based on the specific amine being used and the desired purity of the final product. These methods provide a straightforward approach to derivatizing the bicyclo[6.1.0]nonane scaffold with an amine of choice, highlighting the utility of the carboxylic acid as a synthetic precursor. nih.gov
Table 1: Reagents for Amide Bond Formation
| Activating/Coupling Reagent | Additive/Base | Amine Substrate Example | Solvent | Citation |
|---|---|---|---|---|
| EDCI | HOBt | Aminodiol linker | NMP | rsc.org |
| EDC hydrochloride | N-Hydroxysuccinimide | (Used to form NHS-ester) | DCM | nih.gov |
Esterification (e.g., Ethyl Ester Derivatives)
Ethyl ester derivatives of this compound are important synthetic intermediates. nih.govresearchgate.net While direct esterification of the carboxylic acid is a standard organic transformation, a prevalent method for synthesizing these esters involves a cyclopropanation reaction using an ethyl diazoacetate precursor. nih.govrsc.org
In this approach, a cyclooctadiene, such as 1,5-cyclooctadiene, undergoes a reaction with ethyl diazoacetate in the presence of a rhodium catalyst, like Rh₂(S-BHTL)₄, to directly form ethyl (Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate. rsc.org This method constructs the bicyclic core and installs the ethyl ester in a single step. Subsequent modifications to the cyclooctene ring, such as bromination and dehydrobromination, can be performed to yield various unsaturated bicyclo[6.1.0]nonane ethyl esters. nih.govresearchgate.net For example, the bis-dehydrobromination of ethyl 4,5-dibromobicyclo[6.1.0]nonane-9-carboxylates using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) affords ethyl bicyclo[6.1.0]nona-3,5-diene-9-carboxylates. nih.gov
The direct synthesis of the ethyl ester via cyclopropanation is often efficient for creating the core structure. The resulting ester can then be hydrolyzed if the corresponding carboxylic acid is needed. nih.gov For instance, hydrolysis of the ester under epimerizing conditions using potassium tert-butoxide has been reported as a method to access the carboxylic acid. nih.gov
Table 2: Synthesis of Ethyl Bicyclo[6.1.0]nonane-9-carboxylate Derivatives
| Starting Material | Reagent(s) | Product | Yield | Citation |
|---|---|---|---|---|
| Cycloocta-1,5-diene | Ethyl diazoacetate, Rh₂(S-BHTL)₄ | Ethyl (Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate | Not specified | rsc.org |
Strain-Promoted Cycloaddition Reactions
The unsaturated counterpart of bicyclo[6.1.0]nonane, bicyclo[6.1.0]nonyne (BCN), is a cornerstone reagent in the field of bioorthogonal chemistry. Its high degree of ring strain makes it exceptionally reactive in cycloaddition reactions that can proceed without the need for toxic metal catalysts. The carboxylic acid functionality on this scaffold can further modulate this reactivity.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal "click" reaction that leverages the high reactivity of strained alkynes like BCN with azides to form stable triazole linkages. rsc.org This reaction is notable for its ability to proceed under physiological conditions without the need for a copper catalyst. rsc.org
The mechanism is a concerted [3+2] cycloaddition, driven by the release of ring strain as the alkyne rehybridizes during the transition to the less-strained triazole product. Structural modifications to the BCN scaffold have a significant impact on reaction kinetics. Electron-withdrawing groups, such as a carboxylic acid, can increase the ring strain and accelerate SPAAC rates. rsc.org For instance, it has been noted that bicyclo[6.1.0]nonyne-9-carboxylic acid reacts approximately three times faster with azides than its corresponding methyl ester analog.
The presence of the carboxylic acid does not impede the alkyne's reactivity and allows for convenient derivatization through amide bond formation. oup.comnih.gov A study on a BCN-amide derivative, formed from BCN-carboxylic acid and benzylamine, reported a second-order rate constant of 0.20 M⁻¹s⁻¹ for its reaction with an azide (B81097), demonstrating the utility of this scaffold in creating stable bioconjugates. oup.com The scope of SPAAC with BCN derivatives is extensive, finding wide application in labeling biomolecules, synthesizing immunoconjugates, and developing molecular probes. rsc.orgoup.com
Table 1: SPAAC Reaction Kinetics of BCN Derivatives
| BCN Derivative | Reaction Partner | Rate Constant (k₂) | Notes |
|---|---|---|---|
| Bicyclo[6.1.0]nonyne-9-carboxylic acid | Azides | ~3x faster than methyl ester analog | Electron-withdrawing group accelerates the reaction. |
Beyond SPAAC, bicyclo[6.1.0]nonyne-9-carboxylic acid is a highly effective dienophile in inverse-electron-demand Diels-Alder (iEDDA) reactions, particularly with electron-poor dienes like tetrazines. oup.comoup.com This reaction is among the fastest known bioorthogonal ligations, with rates orders of magnitude faster than SPAAC. oup.com
The mechanism involves a [4+2] cycloaddition between the electron-rich strained alkyne (dienophile) and the electron-deficient tetrazine (diene). nih.gov This is followed by a retro-Diels-Alder reaction that rapidly eliminates dinitrogen gas (N₂), irreversibly forming a stable dihydropyridazine (B8628806) product, which can then oxidize to a pyridazine. oup.comnih.gov
Bicyclo[6.1.0]nonyne carboxylic acid has been shown to react quantitatively with 3,6-di-2-pyridyl-1,2,4,5-tetrazine in just 30 minutes at room temperature. oup.com This exceptional reactivity makes the BCN-tetrazine ligation a powerful tool for rapid labeling of biomolecules in living cells, even at low concentrations. oup.comoup.com Unlike some other strained alkenes, BCN reacts with tetrazines to yield a single, well-defined product. oup.com
Table 2: Reactivity of Bicyclo[6.1.0]nonyne Carboxylic Acid in iEDDA
| Dienophile | Diene | Reaction Time | Product |
|---|
Intramolecular Rearrangements and Cyclizations
The bicyclo[6.1.0]nonane framework can be synthesized through and participate in various intramolecular reactions, where the cyclopropane (B1198618) ring plays a crucial role.
An efficient method for the enantioselective synthesis of this compound derivatives involves a Lewis acid-promoted intramolecular Friedel-Crafts alkylation. acs.org This strategy utilizes a precursor molecule, a 3-oxabicyclo[3.1.0]hexan-2-one, which contains a tethered π-nucleophile (such as an aromatic ring). acs.org
The reaction is typically promoted by a Lewis acid like dimethylaluminum triflate (Me₂AlOTf). acs.org The mechanism begins with the coordination of the Lewis acid to the carbonyl oxygen of the γ-lactone moiety in the precursor. acs.org This activation facilitates the cleavage of the C-O bond, generating a stabilized acylium-like cation intermediate. The tethered aromatic ring then acts as an intramolecular nucleophile, attacking the electrophilic carbon center in a classic Friedel-Crafts alkylation. acs.orgpsu.edu This cyclization step forms the eight-membered ring and establishes the this compound core structure in high yield, avoiding the need for high-dilution conditions often required for the formation of medium-sized rings. acs.org
The cyclopropane ring in bicyclo[6.1.0]nonane derivatives is susceptible to ring-opening reactions, particularly under acidic or solvolytic conditions, due to the relief of its inherent strain. rsc.orgdiva-portal.org The mechanism of opening is highly stereospecific. Theoretical predictions and experimental observations suggest that the electrocyclic ring-opening of a cyclopropyl (B3062369) cation proceeds in a disrotatory manner. diva-portal.org
In the solvolysis of halo-substituted bicyclo[6.1.0]nonanes, such as 9,9-dibromobicyclo[6.1.0]nonane, promotion by silver salts leads to ring expansion. rsc.org The departure of a halide ion generates a cyclopropyl cation, which undergoes a concerted, stereospecific ring-opening to form a trans-cyclononene derivative. rsc.org For example, the silver perchlorate-promoted methanolysis of 9,9-dibromobicyclo[6.1.0]nonane yields a trans-cyclononenyl ether in high yield. rsc.org Similarly, acid-catalyzed ring-opening of 9-azabicyclo[6.1.0]nonane derivatives with perchloric acid yields trans-2-hydroxycyclooctane-1-carbamate, indicating a trans-opening of the three-membered ring. oup.comoup.com These reactions highlight a common mechanistic pathway where the cyclopropane ring opens to form a more stable, functionalized medium-sized ring.
Nucleophilic and Electrophilic Reactivity Profiles
The reactivity of this compound is characterized by the distinct functionalities of its carboxylic acid group and the bicyclic framework.
Nucleophilic Reactivity: The carboxylic acid group can be deprotonated to form a carboxylate anion, which is a potent nucleophile. This reactivity is most commonly exploited in amide bond formation. The bicyclo[6.1.0]nonyne analogue can be readily coupled with primary amines using standard coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form stable amide linkages. nih.govrsc.org This facile functionalization is crucial for attaching the bicyclononyne moiety to biomolecules or probes for bioorthogonal applications. researchgate.netlibretexts.org
Electrophilic Reactivity: The carboxylic acid itself is not strongly electrophilic. However, it can be readily converted into more potent electrophilic derivatives. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the corresponding acyl chloride. youtube.com This acyl chloride is a highly reactive electrophile that can readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols (to form esters), amines (to form amides), and carbanions. The mechanism of conversion to the acyl chloride involves the initial formation of a chlorosulfite intermediate, which provides a good leaving group for subsequent nucleophilic attack by a chloride ion. youtube.com This transformation significantly broadens the synthetic utility of the this compound scaffold.
Stereochemical Aspects and Control in Bicyclo 6.1.0 Nonane 9 Carboxylic Acid Chemistry
Enantioselectivity in Synthesis
Achieving high levels of enantioselectivity in the synthesis of bicyclo[6.1.0]nonane-9-carboxylic acid derivatives is a significant challenge that has been addressed through sophisticated catalytic methods. An effective strategy involves an intramolecular Friedel-Crafts alkylation promoted by a Lewis acid. acs.orgacs.org This approach allows for the rapid assembly of enantiomerically pure BCN-COOH derivatives from 3-oxabicyclo[3.1.0]hexan-2-ones. acs.orgacs.org
The process begins with the enantioselective synthesis of these precursors through an intramolecular Rh(II)-catalyzed cyclopropanation of (Z)-allylic diazoacetates. acs.orgacs.org The choice of a chiral rhodium catalyst is crucial for inducing asymmetry and yielding the precursor in a highly enantioselective manner. acs.org Subsequently, a Lewis acid, such as dimethylaluminum triflate (Me2AlOTf), promotes an intramolecular Friedel-Crafts cyclization. acs.orgacs.org This key step forms the eight-membered carbocyclic core of the bicyclo[6.1.0]nonane skeleton, preserving the stereochemical integrity established in the initial cyclopropanation. acs.orgresearchgate.net This methodology provides a direct route to enantiomerically pure BCN-COOH derivatives, which are valuable intermediates for natural product synthesis. acs.orgacs.org
| Step | Reaction Type | Key Reagents/Catalysts | Purpose |
|---|---|---|---|
| 1 | Intramolecular Cyclopropanation | (Z)-allylic diazoacetates, Chiral Rh(II) catalyst | To form the 3-oxabicyclo[3.1.0]hexan-2-one precursor with high enantioselectivity. |
| 2 | Intramolecular Friedel-Crafts Alkylation | Me2AlOTf (Lewis Acid) | To construct the eight-membered ring, forming the bicyclo[6.1.0]nonane skeleton while retaining enantiopurity. |
Diastereoselective Control in Synthetic Routes
Diastereoselective control is fundamental in the synthesis of BCN-COOH, as it determines the relative orientation of the carboxylic acid group with respect to the bicyclic framework, leading to distinct isomers such as exo/endo and syn/anti. A common method for creating the bicyclo[6.1.0]nonane structure is the cyclopropanation of a cyclooctene (B146475) derivative. acs.org
For instance, the rhodium-catalyzed reaction of 1,5-cyclooctadiene (B75094) with ethyl diazoacetate produces precursors to BCN-COOH. acs.org The choice of catalyst can significantly influence the diastereomeric ratio of the products. Using a catalyst like Rh2(S-BHTL)4 has been shown to provide a 79:21 selectivity favoring the syn isomer over the anti isomer. acs.org In other synthetic sequences, such as the cyclopropanation of monobrominated 1,5-cyclooctadiene, a mixture of endo and exo isomers is formed, which can then be separated by column chromatography. nih.govmdpi.com The ratio of these isomers in one reported synthesis was 40:60 (endo to exo). mdpi.com The ability to control or separate these diastereomers is crucial for accessing pure isomeric forms of BCN-COOH for specific applications.
| Reaction | Catalyst/Conditions | Observed Selectivity | Source |
|---|---|---|---|
| Cyclopropanation of 1,5-cyclooctadiene | Rh2(S-BHTL)4 (0.27 mol %) | 79:21 syn/anti ratio | acs.org |
| Cyclopropanation of brominated 1,5-cyclooctadiene | CuSO4 | 40:60 endo/exo ratio | mdpi.com |
Isomeric Forms (e.g., anti-BCN-COOH, exo/endo)
This compound can exist in several diastereomeric forms, primarily distinguished by the relative stereochemistry of the carboxyl group at the C9 position. nist.gov
syn and anti Isomers: These terms describe the orientation of the C9 substituent relative to the larger eight-membered ring. In the syn isomer (also referred to as cis), the carboxyl group is on the same face as the larger ring. nist.gov In the anti isomer (or trans), the carboxyl group points away from the larger ring. nist.govrsc.orgresearchgate.netpsu.edu The anti isomer of a related compound, bicyclo[6.1.0]nonyne carboxylic acid, is noted as a valuable intermediate for bioorthogonal click reagents, and convenient syntheses have been developed to produce this diastereomer specifically. rsc.orgresearchgate.net
exo and endo Isomers: These descriptors are also used to define the stereochemistry at the C9 position. The endo and exo nomenclature specifies the orientation of the substituent on the three-membered ring. nih.govmdpi.com In the synthesis of derivatives like ethyl 4,5-dibromobicyclo[6.1.0]nonane-9-carboxylate, both endo (3a) and exo (3b) isomers are formed. mdpi.com The stereochemistry of these isomers can be established by analyzing the coupling constants of the C9 proton with the bridgehead protons (H-1 and H-8) in their ¹H-NMR spectra. mdpi.com For example, distinct coupling constants of 8.7 Hz and 4.3 Hz were used to confirm the cis (endo) and trans (exo) configurations, respectively, in a related dibromo-ester derivative. mdpi.com
| Isomer Type | Description | Alternative Name |
|---|---|---|
| syn | The C9 substituent is on the same face as the eight-membered ring. | cis |
| anti | The C9 substituent is on the opposite face of the eight-membered ring. | trans |
| endo | Refers to the stereochemistry of the C9 substituent, often used interchangeably with syn or cis depending on the specific ring system. | - |
| exo | Refers to the stereochemistry of the C9 substituent, often used interchangeably with anti or trans depending on the specific ring system. | - |
Chiral Pool and Auxiliary Strategies
In the field of asymmetric synthesis, chiral pool and chiral auxiliary strategies are two powerful approaches for obtaining enantiomerically pure compounds. ankara.edu.tr
Chiral Pool Synthesis: This strategy utilizes naturally occurring, enantiomerically pure compounds, such as amino acids, sugars, or terpenes, as starting materials. ankara.edu.tr The inherent chirality of the starting material is incorporated into the final target molecule, guiding the stereochemistry of the synthetic route. ankara.edu.tr
Chiral Auxiliary Strategy: This method involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. tcichemicals.com The auxiliary directs the stereochemical outcome of a subsequent reaction, effectively blocking one reaction pathway to favor another. ankara.edu.tr After the desired stereocenter is created, the auxiliary is removed, yielding an enantiomerically enriched product. tcichemicals.com
While these are well-established strategies in organic synthesis, the documented enantioselective syntheses of this compound have prominently featured the use of asymmetric catalysis, as detailed in section 4.1. acs.orgacs.org This catalytic approach introduces chirality without relying on a stoichiometric amount of a chiral starting material or auxiliary.
Advanced Applications in Chemical Biology and Materials Science Research
Design and Synthesis of Molecular Probes
The design of molecular probes often requires a balance between reactivity for bioorthogonal labeling and stability within biological systems. researchgate.net Bicyclo[6.1.0]non-4-yne-9-carboxylic acid, also referred to as BCN acid, provides a robust scaffold for this purpose. rsc.org It serves as an oxidized analogue of the commonly used bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN alcohol). nih.govucsf.edu The key advantage of BCN acid is the presence of a carboxylic acid group, which allows for straightforward functionalization through the formation of stable amide bonds. researchgate.netrsc.org This contrasts with BCN alcohol, which is typically functionalized to form less stable carbamate (B1207046) linkages. nih.govrsc.org
| BCN-COOH Isomer | Synthesis Steps | Starting Material | Reported Use |
| syn-BCN-COOH | 5 | 1,5-cyclooctadiene (B75094) | Click bioconjugations nih.gov |
| anti-BCN-COOH | 3 | 1,5-cyclooctadiene | Intermediate for oligonucleotide synthesis linkers nih.gov |
Bioconjugation Strategies for Macromolecular Tagging
BCN-based reagents are extensively used for macromolecular tagging through a bioorthogonal reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC). broadpharm.com This "click chemistry" approach allows for the specific covalent labeling of biomolecules containing azide (B81097) groups without the need for cytotoxic copper catalysts, making it ideal for applications in living systems. nih.govbroadpharm.com
The carboxylic acid functionality of Bicyclo[6.1.0]nonane-9-carboxylic acid offers a versatile handle for attaching the BCN moiety to macromolecules. nih.gov The primary strategy involves activating the carboxylic acid to readily form a stable amide bond with an amine group on the target molecule, such as the lysine (B10760008) residues on a protein. researchgate.netrsc.org This method has been successfully employed for the production of immunoconjugates. For example, the antibody trastuzumab was conjugated using BCN acid, and the resulting conjugate was efficiently functionalized by SPAAC with an azide-containing TAMRA fluorophore, achieving a good yield and a high degree of conjugation. nih.gov This demonstrates the effectiveness of BCN acid in creating specifically tagged macromolecules for imaging or therapeutic applications. nih.gov
| Reaction Type | Reactants | Product | Key Features |
| Amide Bond Formation | BCN-COOH + Amine-containing macromolecule | BCN-tagged macromolecule | Stable linkage, versatile for proteins nih.govresearchgate.net |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | BCN-tagged macromolecule + Azide-modified probe | Covalently linked conjugate via a triazole ring | Copper-free, bioorthogonal, high specificity nih.govbroadpharm.com |
Integration into Oligonucleotide Synthesis Reagents
The unique properties of BCN have been harnessed to create reagents for modifying oligonucleotides. BCN-containing linkers can be incorporated directly into oligonucleotide sequences during standard automated solid-phase synthesis. nih.govresearchgate.net This allows for the precise, site-specific placement of a reactive handle for subsequent conjugation without the need for post-synthesis modification steps. nih.gov
Linkers have been designed containing an amide bond formed from BCN carboxylic acid. nih.gov The synthesis of these reagents involves preparing the BCN carboxylic acid intermediate, which is then coupled to a suitable scaffold. nih.govrsc.org This assembly is subsequently converted into a phosphoramidite (B1245037) derivative, the standard building block used in automated oligonucleotide synthesis. nih.gov These BCN-phosphoramidite reagents have been successfully used to prepare model phosphorothioate (B77711) oligonucleotides with BCN moieties at the 5′ end. nih.govsoton.ac.uk The incorporated BCN group can then participate in SPAAC reactions, enabling the efficient conjugation of the oligonucleotide to other molecules, such as peptides or fluorescent dyes. nih.govnih.gov
Stability of Derivatives in Biological Media
A critical parameter for the application of molecular probes and bioconjugates is their stability in a biological environment. researchgate.net Derivatives of this compound, particularly those linked via an amide bond, have demonstrated superior stability compared to derivatives formed from BCN alcohol. nih.govrsc.org
Comparative studies have evaluated the stability of different BCN-based fluorescent probes in various cancer cell lines over time. researchgate.net These studies revealed that probes linked via a carbamate bond—the typical linkage for BCN alcohol derivatives—were significantly less stable and showed evidence of cleavage within the cells. researchgate.net In stark contrast, amide-linked probes derived from BCN acid were found to be highly stable, with stability comparable to that of probes with a robust ether linkage. researchgate.net This increased hydrolytic stability suggests that for biological applications requiring long incubation times or high stability, amide-linked BCN derivatives are a more judicious choice. researchgate.netnih.gov The use of BCN acid to create these robust amide linkages is therefore a key strategy in the design of reliable molecular probes for long-term studies in chemical biology. researchgate.netucsf.edu
| Linkage Type | BCN Precursor | Stability in Cultured Cells | Recommendation for Biological Applications |
| Amide | BCN carboxylic acid | High stability, comparable to ether linkage researchgate.net | Recommended, especially for prolonged incubation researchgate.netnih.gov |
| Carbamate | BCN alcohol | Low stability, prone to cleavage researchgate.net | Should be avoided for applications requiring high stability researchgate.net |
| Ether | BCN alcohol | High stability (used as a stable control) researchgate.net | Stable reference |
Theoretical and Computational Investigations on Bicyclo 6.1.0 Nonane 9 Carboxylic Acid
Mechanistic Studies of Reactions (e.g., Ring Opening)
Computational studies have been instrumental in elucidating the complex mechanisms of reactions involving the bicyclo[6.1.0]nonane framework, particularly ring-opening reactions. These reactions are driven by the inherent strain of the fused cyclopropane (B1198618) ring.
Detailed computational modeling, including density functional theory (DFT), has been applied to understand the ring-opening of related bicyclic carbenoids. For instance, the ring opening of cis-bicyclo[6.1.0]nonane carbenoids provides an efficient pathway to cyclic allenes. unh.edu Computational models predict that the reaction proceeds through a single-step ring opening of a bent, triangular carbenoid intermediate, which possesses significant carbanionic character. unh.edu
Intrinsic reaction coordinate (IRC) calculations reveal the intricate details of the transition state. The ring-opening process is initiated as a disrotatory and synchronous movement. unh.edu However, after passing a specific point on the reaction coordinate known as a valley ridge inflection point, the motion becomes conrotatory as one of the rotating groups reverses its direction. unh.edu Such detailed mechanistic insight is crucial for controlling the stereochemical outcome of these reactions.
Theoretical studies on even more strained related systems, such as syn-Tricyclo[6.1.0.0²,⁴]nonane, show that the lowest-energy decomposition pathway is an asynchronous ring opening of a C-C bond in one of the three-membered rings. smolecule.com This process leads to the formation of a trans-bicyclo[6.1.0]non-1-ene, where one of the cyclopropane rings is converted into an exocyclic double bond. smolecule.com The Gibbs barrier for such a transformation can be calculated to predict the feasibility of the reaction.
Table 1: Calculated Parameters for Ring-Opening Reactions of Bicyclo[6.1.0]nonane Derivatives
| Reactant System | Reaction Type | Key Intermediate/Transition State | Computational Method | Predicted Outcome |
|---|---|---|---|---|
| cis-Bicyclo[6.1.0]nonane carbenoid | Ring Opening | Triangular carbenoid | DFT, IRC | Cyclic allene |
Conformational Analysis of Bicyclo[6.1.0]nonane Systems
The bicyclo[6.1.0]nonane system is conformationally flexible due to the eight-membered ring. Understanding the preferred conformations is essential as it dictates the molecule's reactivity and physical properties. Computational methods are employed to explore the potential energy surface and identify stable conformers.
For related unsaturated systems like (E)-bicyclo[6.1.0]non-4-ene, the eight-membered ring is forced into a highly strained 'half-chair' conformation. researchgate.net In the saturated bicyclo[6.1.0]nonane system, various boat-chair and crown conformations are possible for the eight-membered ring, further complicated by the cis or trans fusion of the cyclopropane ring. The carboxylic acid substituent at the C9 position can also exist in different orientations (endo or exo), leading to a complex conformational landscape.
Computational studies can calculate the relative energies of these different conformers to determine the most stable structures. These calculations often involve geometry optimization followed by frequency calculations to confirm that the structures are true minima on the potential energy surface.
Table 2: Theoretical Conformational Data for Bicyclo[6.1.0]nonane-like Structures
| Conformation | Key Dihedral Angles (°) | Relative Energy (kcal/mol) | Computational Level |
|---|---|---|---|
| Boat-Chair (BC) | Varies | Reference (0.00) | Varies (e.g., DFT, MP2) |
| Twist-Boat-Chair (TBC) | Varies | Typically higher | Varies (e.g., DFT, MP2) |
| Crown | Varies | Typically higher | Varies (e.g., DFT, MP2) |
Quantum Chemical Calculations for Reactivity Predictions
Quantum chemical calculations are a cornerstone for predicting the reactivity of molecules. rsc.orgnih.gov By calculating properties of the electronic structure, one can forecast how a molecule like bicyclo[6.1.0]nonane-9-carboxylic acid will behave in a chemical reaction. scienceopen.com
One powerful approach is the distortion-interaction activation strain model. This model analyzes the energy of the transition state by breaking it down into two components: the strain energy required to distort the reactants into their transition-state geometries and the interaction energy between these distorted reactants. smolecule.com This analysis has been successfully applied to predict the regiochemical outcomes in reactions of substituted strained systems. smolecule.com For this compound, this could predict, for example, at which bond the ring is most likely to open under specific reaction conditions.
Furthermore, quantum chemical calculations can determine various molecular properties that correlate with reactivity:
Frontier Molecular Orbitals (HOMO/LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to act as a nucleophile or an electrophile.
Electrostatic Potential Maps: These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Bond Dissociation Energies (BDE): Calculating the energy required to break specific bonds can predict which bonds are most likely to rupture during a reaction. For the bicyclo[6.1.0]nonane system, the BDEs of the strained cyclopropane bonds are of particular interest.
These predictive calculations are invaluable for designing new synthetic routes and understanding the fundamental chemical behavior of complex molecules prior to conducting potentially costly and time-consuming experiments. nih.gov
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (E)-Bicyclo[6.1.0]non-4-ene |
| cis-Bicyclo[6.1.0]nonane |
| syn-Tricyclo[6.1.0.0²,⁴]nonane |
Synthesis of Natural Products Featuring the Bicyclo 6.1.0 Nonane Skeleton
Crenulide Family Diterpenoids
The crenulide family of diterpenoids, isolated from marine sources such as the brown alga Dictyota crenulata, are characterized by the bicyclo[6.1.0]nonane core. ethz.ch The synthesis of these molecules has been a subject of interest due to their complex architecture and potential biological activities.
A notable achievement in this area is the enantioselective total synthesis of (+)-acetoxycrenulide. acs.orgacs.org The synthetic approach addressed the challenge of controlling the stereochemistry of the multiple chiral centers within the flexible nine-membered ring. Key features of the synthesis involved a Claisen rearrangement to construct the nine-membered ring and a stereoselective Simmons-Smith cyclopropanation to install the bicyclo[6.1.0]nonane core. researchgate.net The final steps of the synthesis included a highly selective reduction of a ketone to furnish the desired alcohol stereocenter. researchgate.net
Recently, a new class of nitrogen-containing crenulide diterpenoids, named coriaceumins A–D, were isolated from the brown alga Dictyota coriacea. acs.orgnih.gov These compounds represent the first examples of crenulide diterpenoids incorporating a nitrogen atom. While their total synthesis has not yet been reported, their discovery opens new avenues for synthetic exploration within this family.
| Compound | Key Synthetic Strategy | Source Organism |
| (+)-Acetoxycrenulide | Enantioselective synthesis featuring a Claisen rearrangement and Simmons-Smith cyclopropanation. acs.orgacs.orgresearchgate.net | Dictyota crenulata ethz.ch |
| Coriaceumins A–D | Isolation and structural elucidation reported; total synthesis not yet achieved. acs.orgnih.gov | Dictyota coriacea acs.orgnih.gov |
Related Cyclopropane-Containing Natural Products
The bicyclo[6.1.0]nonane skeleton is also found in other classes of natural products, prompting the development of innovative synthetic methodologies for its construction.
Pre-schisanartanin C: This nortriterpenoid, isolated from Schisandra species, possesses a highly substituted bicyclo[6.1.0]nonane core. nih.govacs.org Its enantioselective total synthesis was achieved, with a key step being a gold-catalyzed intramolecular cyclopropanation of a 1,8-enyne substrate. nih.govacs.orgrsc.org This reaction diastereoselectively formed the bicyclo[6.1.0]nonane ring system. rsc.org The synthesis also featured an asymmetric Diels-Alder reaction to establish the initial stereocenter. nih.govacs.org
Peyssonnoside A: This marine-derived sulfated diterpenoid glucoside contains a unique 5/6/3/6 tetracyclic skeleton that includes a highly substituted bicyclo[6.1.0]nonane (cyclopropane) ring. uzh.chacs.orgnih.govchemistryviews.orguzh.ch The first total synthesis of peyssonnoside A was accomplished through a concise and highly diastereoselective route. uzh.chchemistryviews.orguzh.ch A key transformation was a Simmons-Smith cyclopropanation to install the sterically hindered cyclopropane (B1198618) ring. uzh.chchemistryviews.org Another successful approach utilized a hydrogen atom transfer (HAT)-initiated reductive olefin cross-coupling to forge the pentasubstituted cyclopropane ring with excellent stereocontrol. acs.orgnih.gov
| Compound | Key Synthetic Strategy for Bicyclo[6.1.0]nonane Core | Longest Linear Sequence (LLS) | Overall Yield |
| (−)-Pre-schisanartanin C | Gold-catalyzed intramolecular cyclopropanation of a 1,8-enyne. nih.govacs.orgrsc.org | 24 steps rsc.org | 1.3% rsc.org |
| (−)-Peyssonnoside A | Simmons-Smith cyclopropanation. uzh.chchemistryviews.org | 15 steps uzh.chnih.gov | 21% (for the aglycone) uzh.ch |
| (−)-Peyssonnoside A | Hydrogen atom transfer (HAT)-initiated reductive olefin cross-coupling. acs.orgnih.gov | 13 steps acs.org | Not specified |
Q & A
Q. What are the standard synthetic routes to bicyclo[6.1.0]nonane-9-carboxylic acid, and how are intermediates purified?
The compound is typically synthesized via cyclopropanation of diazoacetates with 1,5-cyclooctadiene using Rhodium catalysts (e.g., Rh₂(OAc)₄). Key intermediates like ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate are hydrolyzed under basic conditions (KOtBu in wet ether) to yield the carboxylic acid. Purification often involves recrystallization (hexane/toluene) or reverse-phase HPLC, with structural confirmation via ¹H/¹³C NMR and HRMS .
Q. How is this compound characterized, and what spectral data are critical for validation?
Characterization relies on ¹H NMR (e.g., δ 11.51 ppm for -COOH in DMSO-d₆ at 373 K), ¹³C NMR (e.g., δ 172.2 ppm for the carboxylic carbon), and HRMS (e.g., [M+H⁺] at m/z 373.1670). High-temperature NMR may resolve conformational ambiguities in strained bicyclic systems. IR peaks (e.g., ~1700 cm⁻¹ for C=O) and melting points (e.g., 70–72°C) are also diagnostic .
Q. What reaction conditions optimize the stability of bicyclo[6.1.0]nonane derivatives during functionalization?
Stability is enhanced by avoiding strong acids/bases and using inert atmospheres (N₂/Ar). For bromination, controlled addition of bromine in DCM at 0°C minimizes ring-opening side reactions. Post-reaction quenching with Na₂S₂O₃ ensures intermediates like 4,5-dibromo derivatives remain intact .
Advanced Research Questions
Q. How can diastereomeric mixtures of bicyclo[6.1.0]nonane esters be resolved to enantiopure carboxylic acids?
Epimerization during ester hydrolysis is leveraged: Syn/anti ester mixtures treated with KOtBu in wet ether converge to the thermodynamically favored anti-carboxylic acid. This exploits the anti-isomer’s stability as a "thermodynamic sink," achieving >90% diastereomeric purity .
Q. What strategies mitigate challenges in stereoselective synthesis of bicyclo[6.1.0]nonane scaffolds for bioorthogonal applications?
Rhodium catalysts with chiral ligands (e.g., Rh₂(S−BHTL)₄) enable syn-selective cyclopropanation. Post-functionalization (e.g., LiAlH₄ reduction to alcohols) retains stereochemistry. Computational modeling of transition states aids in predicting selectivity .
Q. How do solvent and temperature affect the regioselectivity of Friedel-Crafts alkylation involving bicyclo[6.1.0]nonane precursors?
Me₂AlOTf promotes intramolecular Friedel-Crafts reactions without high-dilution techniques. Polar aprotic solvents (e.g., DCM) favor cyclization over polymerization, while temperatures >0°C accelerate ring formation without compromising yield .
Q. What are the kinetic vs. thermodynamic control mechanisms in functionalizing bicyclo[6.1.0]nonane’s strained bridgehead positions?
Kinetic control (low temperatures, fast addition) favors exo-functionalization (e.g., bromine addition to the less hindered face). Thermodynamic control (prolonged heating) shifts equilibria toward endo-products via ring strain redistribution, as seen in azide-to-isocyanate conversions .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for this compound derivatives: How to validate?
Variations (e.g., 70–72°C vs. 136–138°C for urea derivatives) arise from polymorphism or impurities. Consistency checks via DSC analysis and comparison of NMR/MoS (melting point simulation) data are critical .
Q. Why do some synthetic routes report low yields (<40%) for bicyclo[6.1.0]nonane-linked oligonucleotides?
Steric hindrance at the bridgehead complicates solid-phase coupling. Pre-activation of the carboxylic acid as a succinimidyl ester (e.g., using DSC) improves coupling efficiency to >60% in automated synthesizers .
Methodological Best Practices
- Scale-up synthesis : Use Rh₂(OAc)₄ (0.33 mol%) in neat 1,5-cyclooctadiene for gram-scale cyclopropanation (>80 mmol) .
- Handling hygroscopic intermediates : Store azide precursors under N₂ and avoid aqueous workups until final hydrolysis .
- Troubleshooting NMR assignments : Variable-temperature NMR (up to 373 K) resolves overlapping signals in rigid bicyclic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
